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Description
3-Methyl-5-(trifluoromethyl)benzylamine (CAS 916420-60-5) is a chemical building block belonging to the class of benzylamine derivatives. It has a molecular formula of C9H10F3NO and a molecular weight of 205.18 g/mol. Benzylamine derivatives are versatile intermediates in organic synthesis and medicinal chemistry. They are frequently employed in pharmaceutical research in the design and synthesis of novel bioactive molecules. For instance, such derivatives are explored in the development of compounds targeting various receptors. As a supplier, we ensure high purity for your research applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic uses.
Structure
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
[3-methyl-5-(trifluoromethyl)phenyl]methanamine
Source
Details
Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Synthetic Methodologies for 3 Methyl 5 Trifluoromethyl Benzylamine and Related Trifluoromethylated Benzylamines
Precursor Synthesis and Advanced Starting Material Pathways
A plausible route to these precursors often starts with a commercially available substituted toluene (B28343) or benzotrifluoride. For instance, the nitration of 3-methylbenzotrifluoride (B1360241) can yield a mixture of nitro isomers, which can then be further manipulated. A patent describes the nitration of 3-methylbenzotrifluoride with nitric acid, resulting in a mixture of 2-, 4-, and 6-nitro isomers acs.org. Subsequent steps would involve the separation of the desired isomer and conversion of the nitro group to other functionalities.
Another common strategy involves the functionalization of a pre-existing aromatic ring with the required substitution pattern. For example, a patent for the preparation of 3-fluoro-4-trifluoromethylbenzonitrile outlines a multi-step process starting from ortho-fluorobenzotrifluoride, involving nitration, reduction, bromination, diazotization, and finally cyanation rsc.org. A similar strategic approach could be envisioned for the synthesis of 3-methyl-5-(trifluoromethyl)benzonitrile (B1305676).
The oxidation of the corresponding benzyl (B1604629) alcohol, 3-methyl-5-(trifluoromethyl)benzyl alcohol, represents a direct route to the aldehyde precursor. Methods for the oxidation of benzyl alcohols to benzaldehydes are numerous and well-established in organic synthesis, often employing reagents like manganese dioxide or Swern oxidation conditions.
Direct Synthetic Approaches to Trifluoromethylated Benzylamines
Once the appropriate precursor is obtained, several direct synthetic methods can be employed to introduce the benzylamine (B48309) functionality.
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. researchgate.netnih.gov In this two-step, often one-pot, process, an aldehyde or ketone reacts with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. researchgate.net For the synthesis of 3-Methyl-5-(trifluoromethyl)benzylamine, the precursor 3-methyl-5-(trifluoromethyl)benzaldehyde (B175861) would be reacted with ammonia (B1221849) or a protected ammonia equivalent, followed by reduction with a suitable reducing agent.
Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.commdma.ch Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for imines over aldehydes. mdpi.commdma.ch The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). mdpi.com While direct reductive amination is common, a stepwise approach involving the pre-formation of the imine followed by reduction can also be employed, particularly if side reactions are a concern. mdpi.commdma.ch
Another key amination route is the reduction of the corresponding benzonitrile (B105546). The reduction of 3-methyl-5-(trifluoromethyl)benzonitrile to this compound can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
The synthesis of trifluoromethylated benzylamines can also be achieved starting from halogenated precursors. A common strategy involves the conversion of a benzyl halide to a benzylamine. For instance, a patent describes the synthesis of 3,5-bis(trifluoromethyl)-N-methylbenzylamine from 3,5-bis(trifluoromethyl)-benzyl chloride by reaction with methylamine (B109427)google.com. This nucleophilic substitution reaction provides a direct route to the benzylamine. A similar approach could be employed for the synthesis of this compound, starting from 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)benzene.
The Gabriel synthesis offers a classic method for preparing primary amines from alkyl halides, which could be adapted for this purpose researchgate.net. This method involves the reaction of the benzyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Innovative Reaction Conditions and Methodological Developments in Amine Formation
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for amine synthesis, including metal-free, catalyst-free, and solvent-free approaches.
There is a growing interest in developing amination reactions that avoid the use of transition metal catalysts, which can be costly and pose environmental concerns. Research has demonstrated the feasibility of metal-free reductive amination of aldehydes and ketones researchgate.net. One approach involves the use of Hantzsch ester as a reducing agent in a solvent- and catalyst-free direct reductive amination researchgate.net. Another metal-free method utilizes hydroxylamine-O-sulfonic acid (HOSA) for the site-selective amination of benzylic alcohols rsc.orgnih.gov.
Furthermore, direct benzylation reactions from benzyl halides have been achieved using transition-metal-free photocatalysis, offering a mild and efficient alternative for forming C-N bonds researchgate.net.
Solvent-free reactions are a cornerstone of green chemistry, as they reduce waste and can lead to improved reaction rates and selectivity. A study on the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide demonstrated a solventless direct amidation reaction between stearic acid and 3,5-bis(trifluoromethyl)benzylamine (B151408) at elevated temperatures mdpi.com.
Solvent-free reductive amination of aldehydes and ketones has also been reported, using reagents such as sodium borohydride activated by silica (B1680970) chloride or employing thiamine (B1217682) hydrochloride as a green catalyst researchgate.nettandfonline.com. These methods offer significant environmental benefits and operational simplicity.
Data Tables
Table 1: Key Precursors and their Plausible Synthetic Origin
Microwave-Assisted Synthetic Routes for Benzylamine Derivatives
Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tsijournals.comjetir.org This approach has been successfully applied to the synthesis of various benzylamine derivatives and related nitrogen-containing compounds. The primary advantage of microwave irradiation lies in its efficient and direct heating of the reaction mixture, which can overcome high activation energy barriers and promote the application of environmentally benign, solvent-free conditions. cas.cnclockss.org
While specific literature detailing the microwave-assisted synthesis of this compound is not prevalent, the principles can be extrapolated from the synthesis of analogous structures, such as fluorinated 1,3,5-triazinanes and trifluoromethylated imines. For instance, the synthesis of fluorinated 1,3,5-triazinane (B94176) derivatives in an aqueous medium saw yields increase from 62-78% with conventional heating (10 hours) to 98-99% under microwave irradiation (3 minutes). clockss.org Similarly, the condensation reaction of trifluoromethyl ketones with various amines, including benzylamines, to form Schiff bases has been significantly improved using microwave assistance in conjunction with solid acid catalysts like Montmorillonite K-10. cas.cn This method not only drastically reduces reaction times from days to minutes but also enhances yields to nearly quantitative levels (95%). cas.cn
The general procedure for such a synthesis involves mixing the reactants, often with a solid support or catalyst, and irradiating the mixture in a dedicated microwave reactor at a set temperature and time. tsijournals.comcas.cn The combination of microwave irradiation with solid acid catalysis or solvent-free conditions represents an attractive, environmentally friendly alternative for the synthesis of trifluoromethylated benzylamine derivatives. cas.cn
Derivatization Reactions of this compound
Formation of Amide Derivatives via Direct Amidation
The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry. mdpi.com Direct amidation, the condensation reaction between a carboxylic acid and an amine, is the most atom-economical approach, releasing only water as a byproduct. mdpi.comresearchgate.net This methodology can be applied to this compound to generate a variety of N-benzylamide derivatives.
A pertinent example is the solventless, catalyst-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide from 3,5-bis(trifluoromethyl)benzylamine and stearic acid. mdpi.comresearchgate.net In this procedure, equimolar amounts of the benzylamine derivative and the carboxylic acid are heated together at elevated temperatures (e.g., 140 °C) for an extended period (e.g., 24 hours). mdpi.comresearchgate.net The reaction proceeds via the thermal condensation of the two reactants. Although the innate basicity of the benzylamine and the acidity of the carboxylic acid can form an ammonium (B1175870) carboxylate salt, which can limit the reaction, this method provides a direct route to the desired amide. mdpi.com The removal of water vapor formed during the reaction can help to drive the equilibrium towards the formation of the amide product. researchgate.net This approach is noted for its eco-friendly nature, as it avoids the use of solvents and catalysts. mdpi.com
This table is based on data for a closely related compound and is illustrative of the expected outcome for this compound.
Synthesis of Schiff Bases from Trifluoromethylated Benzylamines and Aldehyde Reagents
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond and are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov These compounds have a wide array of applications in various fields of chemistry. researchgate.net Trifluoromethylated benzylamines, such as this compound, readily react with diverse aldehyde reagents to form the corresponding Schiff base derivatives.
The synthesis is typically carried out by refluxing the benzylamine and aldehyde in a suitable solvent, such as methanol, for a few hours. nih.govresearchgate.net For example, a series of novel Schiff bases were synthesized from 3-fluoro-5-(trifluoromethyl)benzylamine (B121493) and various substituted aldehydes, achieving good yields. researchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. Microwave-assisted methods can also be employed to significantly reduce reaction times and improve yields, often under solvent-free conditions with a solid acid catalyst. tsijournals.comcas.cn The strong electron-withdrawing nature of the trifluoromethyl group can stabilize the hemiaminal intermediate, facilitating the reaction. cas.cn
In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. youtube.comlibretexts.org These reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgsemanticscholar.org Benzylamine derivatives, including this compound, can act as potent nucleophiles in SNAr reactions due to the lone pair of electrons on the nitrogen atom.
This table is based on data for a closely related compound and is illustrative of the expected reactivity for this compound.
Generation of Heterocyclic Systems Utilizing Benzylamine Derivatives (e.g., Purine Scaffolds, Benzotriazole Derivatives)
Benzylamine derivatives are valuable building blocks for the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in medicinal chemistry and materials science. mdpi.comorganic-chemistry.org The reactivity of the primary amine group allows for its incorporation into cyclic structures through various cyclization strategies.
One such strategy involves the reaction of heterocyclic benzylamines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetamide (B147638) to generate trifluoromethylated imidazo-fused N-heterocycles. organic-chemistry.org This method involves the formation of an N-trifluoroacetamide intermediate, followed by a dehydrative cyclization. This approach is scalable and tolerant of a wide range of functional groups on the benzylamine. organic-chemistry.org Another important application is the synthesis of substituted diaminobenzenes from benzylamines via SNAr reactions followed by nitro group reduction, as previously discussed. mdpi.comresearchgate.net These diaminobenzene derivatives are crucial precursors for forming heterocyclic systems such as arylbenzimidazoles and benzotriazolium salts. mdpi.com Furthermore, microwave-assisted synthesis has been shown to be an effective method for creating purine-like scaffolds, such as 6-methoxy-5,6-dihydro-5-azapurines, from aminotriazole-derived intermediates, highlighting a modern approach to synthesizing complex heterocyclic systems. nih.gov
Advanced Spectroscopic Characterization and Analytical Techniques for 3 Methyl 5 Trifluoromethyl Benzylamine
Spectroscopic and Analytical Data
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of detailed experimental or predicted spectroscopic and analytical data for the specific compound 3-Methyl-5-(trifluoromethyl)benzylamine . While information is available for isomeric and structurally related compounds, such as 3-(Trifluoromethyl)benzylamine and 3,5-Bis(trifluoromethyl)benzylamine (B151408), no specific research findings, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), or chromatographic data, could be retrieved for this compound itself.
Therefore, the presentation of detailed research findings and the generation of interactive data tables for the advanced spectroscopic characterization and analytical techniques for this specific compound is not possible at this time. Further experimental research would be required to generate and publish such data.
Q & A
Basic Questions
Q. What are the key steps in synthesizing 3-Methyl-5-(trifluoromethyl)benzylamine, and how can purity be optimized?
Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated or methyl-substituted benzyl precursors. For example, reductive amination of 3-methyl-5-(trifluoromethyl)benzaldehyde using sodium cyanoborohydride or catalytic hydrogenation under inert atmospheres (e.g., H₂/Pd-C) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity (>95%) is confirmed via HPLC or GC-MS, with residual solvent removal under vacuum .
Q. How is the structural identity of this compound confirmed experimentally?
Methodological Answer : Use a combination of spectroscopic techniques:
NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C3, trifluoromethyl at C5) and amine proton signals.
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₁₀F₃N, theoretical 189.17 g/mol).
X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and spatial arrangement .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the biological activity of this compound?
Methodological Answer :
Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) to measure affinity for targets like GPCRs or enzymes.
In Vitro Testing : Dose-response curves in cell lines (e.g., IC₅₀ determination for kinase inhibition).
Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to assess half-life and CYP450 interactions .
Q. How does the substitution pattern (methyl vs. trifluoromethyl) influence the compound’s structure-activity relationship (SAR)?
Methodological Answer :
Analog Synthesis : Prepare derivatives with substituents at alternative positions (e.g., 2-methyl-5-trifluoromethyl or 3-chloro-5-trifluoromethyl) .
Activity Testing : Compare binding affinity, lipophilicity (logP), and metabolic stability. For instance, trifluoromethyl enhances electronegativity and membrane permeability, while methyl groups may sterically hinder target interactions .
Q. What analytical methods are recommended for detecting trace impurities in this compound?
Methodological Answer :
HPLC-DAD/UV : Use C18 columns with acetonitrile/water mobile phases to separate impurities.
LC-MS/MS : Identify impurities via fragmentation patterns.
Karl Fischer Titration : Quantify water content, critical for air-sensitive amines .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density (e.g., amine lone pair accessibility).
Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. What are the best practices for stabilizing this compound during long-term storage?
Methodological Answer :
Storage Conditions : Under argon or nitrogen at –20°C to prevent oxidation.
Container : Amber glass vials to limit light exposure.
Stability Monitoring : Periodic NMR or HPLC checks for degradation (e.g., amine oxidation to nitriles) .
Q. How should researchers mitigate toxicity risks when handling this compound?
Methodological Answer :
PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
Waste Disposal : Neutralize amines with dilute HCl before disposal.
Acute Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., HepG2 cell viability) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.